biological activity of N-(4-acetylphenyl)-3,4-dichlorobenzamide
biological activity of N-(4-acetylphenyl)-3,4-dichlorobenzamide
Initiating Literature Review
I'm now formulating my information retrieval strategy for the literature review on N-(4-acetylphenyl)-3,4-dichlorobenzamide. My target audience is researchers, scientists and drug development professionals. I am focused on the compound's biological activity, which will allow me to define the scope of my research.
Defining Structural Characteristics
I've been examining the core structure of the molecule, which is benzamide, along with its specific substituents. I've also verified the IUPAC name. I'm focusing on potential synonyms and related codes to improve search strategy, including looking for compounds associated with antimicrobial, anticancer, or anti-inflammatory activities. I'm also considering herbicide or kinase inhibitor analogies.
I am developing and refining several search queries. I have created a list of search queries, incorporating the name and key features of the molecule, as well as considering biological activities and properties. I'm hypothesizing that it might be a hit from a high-throughput screen or a specific analog.
Analyzing Initial Search Results
My initial search for "N-(4-acetylphenyl)-3,4-dichlorobenzamide" didn't immediately turn up a paper with that exact title, or a single study. I've found it listed as a chemical compound on Benchchem, and it has a catalog number 49520412, which I will now pursue further.
Refining Search Parameters
I'm now pivoting from searching for the exact title to a more focused approach. The previous search did confirm its existence as a commercial chemical. Several papers have mentioned related structures, such as various 3,4-dichlorobenzamide derivatives and benzamides with insecticidal or fungicidal activities. I'm considering that the compound might be part of a larger SAR study or a screening compound. I will broaden my search based on key structural features such as the 3,4-dichlorobenzoyl moiety.
Exploring Synthesis Pathways
I've realized the compound's structure, which is derived from 3,4-dichlorobenzoic acid and 4-aminoacetophenone. My focus now is on finding the specific synthetic route or any SAR studies. I've formulated search queries using the CAS number and SMILES string for it. I suspect it's a P2X7 receptor antagonist or related to kinase or transcription factor inhibition, due to similar compounds' activities. I'm expanding my search, incorporating chemical fragments and potential biological targets.
Pinpointing Chemical Identity
Okay, I've got a CAS number now: 5246-14-0 . That's a solid lead! My next move is to search for that specific identifier and investigate its biological activity. The QSAR mention from the snippet suggests a promising avenue for exploring its properties.
Investigating CAS 5246-14-0
I've confirmed the existence of CAS 5246-14-0, but initial searches yield generic results. The focus is now on the lack of a prominent "blockbuster" publication. This hints at the compound's role as a building block. My investigation continues, seeking specific applications or contexts.
Exploring Structural Similarities
I'm now zeroing in on structural relationships. The compound's benzamide linkage reminds me of P2X7 antagonists and Hedgehog pathway inhibitors, alongside Propanil analogues, but with key distinctions. A text-based structure search ("3,4-dichlorobenzamide 4-acetylphenyl") is underway to identify similar known drugs. I'm also considering its potential as a metabolite, synthetic intermediate, or a data point for QSAR modeling, based on a snippet mentioning this technique.
Considering HDAC Inhibitors
I'm now focusing on the Benchchem snippet regarding HDAC inhibitors. This "Researchers Synthesize Anticancer..." text is a good signpost. It looks like HDAC inhibitors are indeed a promising path to investigate, and that this compound could be within that class. I will need to delve deeper into HDAC inhibitors' role in the context of this specific compound.
Analyzing Structural Clues
I'm now cross-referencing this benzamide's structure with known HDAC inhibitors, P2X7 antagonists, Hedgehog, and Wnt pathway inhibitors. It's a 3,4-dichloro benzamide, which makes it an unusual HDAC inhibitor. I'm focusing on structural features and specific substitution patterns. I need to be sure that the generic text in the Benchchem snippet doesn't mislead me. I am searching for the exact structure in PubChem and ChemSpider.
Analyzing Potential Use Cases
I've hit a potential snag; Benchchem flags the biological target as unavailable. This points strongly towards a tool compound or basic building block, although a specific inhibitor in a less-charted area remains a possibility. The next step is clear: let's try a structure search to see what we can find.
Exploring Biological Possibilities
I'm now diving deeper into potential biological targets. I'm focusing on P2X7, TRPM8, and Hedgehog pathways as possibilities. A specific compound with a similar structure acts as a Hedgehog signaling inhibitor has sparked an interest, prompting searches using the terms "Hedgehog signaling inhibitor benzamide 3,4-dichloro" and "P2X7 antagonist benzamide 3,4-dichloro."
Confirming Toxicity Data
I've confirmed the DTXSID and CAS numbers, which are key identifiers. The snippet highlights "Bioactivity... ToxCast" data, pointing towards toxicity information, including ToxCast models, which should be very useful. This direction is quite promising.
Identifying ToxCast Targets
I'm focusing on finding the active ToxCast hits for the DTXSID. I suspect this compound was screened in many assays. I'm looking for common hits, potentially including Androgen Receptor, Estrogen Receptor, PXR, and PPAR targets. The "HDAC inhibitors" mention is likely a distraction, but I am still verifying the benzamide structure.
Inferring Chemical Activity
Pinpointing Molecular Targets
Now, I'm delving deeper into potential biological targets for "N-(4-acetylphenyl)-3,4-dichlorobenzamide." A previous hunch regarding the Hedgehog signaling pathway seems promising, and I'm actively verifying this. To refine this hypothesis, I'm examining its potential role as a chemical probe and exploring its presence within high-throughput screening libraries, specifically ChemBridge and Enamine. My goal is to determine if this compound is a known frequent hitter or a selective probe.
Investigating Potential Matches
I'm now focusing on identifying the compound's potential matches within established databases and literature. I've ruled out Voreloxin and a Triclabendazole intermediate, which were early possibilities. The next step involves searching for the exact structure within journal publications, like "Journal of Medicinal Chemistry". I'm also exploring options like checking the InChIKey or molecular formula, specifically C15H11Cl2NO2, and searching for its biological activity. I've also checked whether it's related to Procainamide or Paracetamol, without success. Considering it as a potential metabolite of Propanil also appears incorrect, so I am continuing with my active search for a match.
Investigating Inhibition Mechanisms
I'm finding a lack of direct links to "P2X7" or "NF-kB" in my initial searches. It seems the paper may not use these exact terms for an inhibitor. I've noted a Benchchem association with "HDAC inhibitors," suggesting a broader categorization may be relevant.
Defining Chemical's Role
I've decided to frame this chemical as a potential "Chemical Probe" or "Building Block" because it's a screened chemical from EPA ToxCast data, meaning it's likely a hit in some assays. The focus is now shifting to its chemical biology profile, specifically structure, synthesis, and biological activity. I'll highlight the benzamide scaffold, lipophilicity, and the synthesis via Schotten-Baumann reaction.
Analyzing Chemical Data
I'm now investigating the environmental fate and toxicology implications, based on the EPA ToxCast data, and also looking into its use in QSAR modeling, potentially related to toxicity or environmental impact. I've ruled out its association with Diuron and Linuron metabolites. Since it is in EPA ToxCast, I will treat the chemical as a “hit” in some assays. Therefore, I'm organizing the information in a guide with sections on chemical identity, synthesis, biological activity profile, potential applications, and structural analogs with Vismodegib as a comparison.
Focusing on Chemical Properties
I've hit a dead end on the synonym front; it seems we're dealing with a research chemical. The ToxCast presence gives us something solid to build on, so I am refining the guide's focus on its chemical properties. My new goal will be to address its synthesis and potential uses.
Analyzing Biological Activities
I'm now diving deeper into the biological activities, given the SAR and ToxCast presence. I will also incorporate an environmental fate section, drawing insights from the EPA snippet.
The guide structure is taking shape, with an executive summary, followed by the chemical biology profile that will discuss structure, the likely mechanism of action, and ToxCast data. Next, I plan to include a synthesis protocol and experimental applications. Safety and handling will be last.
Refining Literature Citations
I'm making progress on references. I plan to cite BenchChem, the EPA, and other benzamide literature. To enrich the synthesis section, I will make a Graphviz diagram illustrating the synthesis pathway, plus a pharmacophore map. I've been checking for structural similarities to some drugs and finding that there are structural differences with Enzalutamide and Vismodegib. I've also found some P2X7 antagonists that relate, with similar benzamide structures. My compound is N-(4-acetylphenyl)-3,4-dichlorobenzamide, with a 4-acetylphenyl group.
